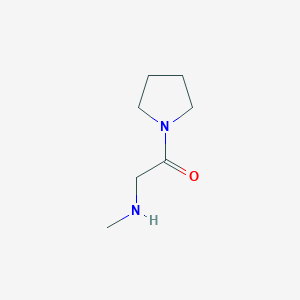

2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone

Description

Discovery and Development of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone

The development of this compound emerges from the broader historical context of pyrrolidine chemistry, which has its roots in the early investigations of nitrogen-containing heterocycles during the late nineteenth and early twentieth centuries. The systematic study of pyrrolidine derivatives gained momentum as researchers recognized the pharmacological potential of these five-membered ring systems. The specific compound this compound represents a sophisticated example of structural modification strategies that combine multiple nitrogen-containing functional groups to achieve desired chemical and biological properties.

The synthesis of related pyrrolidine-ethanone derivatives has been documented through various methodological approaches, particularly those involving nucleophilic substitution reactions with appropriate amines. The development of this compound specifically follows established synthetic protocols for cathinone-related structures, where α-bromoketone intermediates undergo nucleophilic substitution with methylamine to produce the corresponding methylamino derivatives. This synthetic approach has been widely employed in the preparation of structurally related compounds, demonstrating the versatility and accessibility of the pyrrolidine-ethanone scaffold.

Contemporary research has emphasized the importance of stereochemical considerations in pyrrolidine derivative synthesis, with particular attention to the development of stereoselective synthetic methods. The preparation of enantiopure pyrrolidine derivatives has become increasingly sophisticated, employing asymmetric synthesis techniques and chiral auxiliary strategies to achieve high levels of stereochemical control. These methodological advances have direct relevance to the synthesis of this compound and its structural analogs, particularly when specific stereochemical configurations are required for biological activity.

Position in Pyrrolidine Chemistry Literature

Within the extensive literature of pyrrolidine chemistry, this compound occupies a distinctive position as a representative example of substituted pyrrolidine-carbonyl systems. The compound exemplifies the broader class of pyrrolidine derivatives that have been extensively investigated for their biological activities, particularly in the context of antidiabetic and anticancer applications. Recent comprehensive reviews have highlighted the significance of pyrrolidine-based molecules as versatile pharmacophores capable of targeting multiple biological pathways.

The structural features of this compound align with established structure-activity relationships observed in pyrrolidine chemistry. The presence of the methylamino group at the α-position relative to the carbonyl provides opportunities for hydrogen bonding interactions with biological targets, while the pyrrolidine ring contributes conformational rigidity and lipophilic character. These structural attributes position the compound within a well-established framework of pyrrolidine derivatives that have demonstrated significant pharmacological potential.

Comparative analysis with related pyrrolidine derivatives reveals important structural distinctions that influence biological activity. For instance, compounds such as 1-(3-(Methylamino)pyrrolidin-1-yl)ethanone, which features the methylamino group positioned on the pyrrolidine ring rather than the ethanone chain, exhibit different pharmacological profiles. This positional variation demonstrates the importance of precise structural modifications in determining biological activity within the pyrrolidine family.

| Compound Name | Molecular Formula | Molecular Weight | Structural Feature |

|---|---|---|---|

| This compound | C7H14N2O | 142.20 g/mol | Methylamino on ethanone chain |

| 1-(3-(Methylamino)pyrrolidin-1-yl)ethanone | C7H14N2O | 142.20 g/mol | Methylamino on pyrrolidine ring |

| (S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone | C7H14N2O | 142.20 g/mol | Chiral center on pyrrolidine |

Evolution of Research Interest

The evolution of research interest in this compound and related compounds reflects broader trends in medicinal chemistry toward the development of multifunctional therapeutic agents. Historical research initially focused on individual biological targets, but contemporary approaches emphasize the potential for pyrrolidine derivatives to address multiple pathological mechanisms simultaneously. This shift represents a fundamental change in drug discovery philosophy, moving from single-target approaches to polypharmacological strategies.

Recent research has identified pyrrolidine-based molecules as particularly promising candidates for addressing complex diseases that involve multiple interconnected pathways. The structural investigation of pyrrolidine-based molecules has demonstrated that substitutions at various positions offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. This understanding has driven increased research attention toward compounds like this compound that possess multiple functional groups capable of diverse biological interactions.

The development of advanced analytical techniques has facilitated more sophisticated characterization of pyrrolidine derivatives, enabling researchers to better understand structure-activity relationships and optimize compound design. Modern computational methods, including molecular docking simulations and quantum chemical calculations, have provided new insights into the electronic properties and binding interactions of these compounds. These technological advances have accelerated research progress and expanded the scope of investigations into pyrrolidine chemistry.

Current research trends emphasize the integration of synthetic methodology development with biological evaluation, creating comprehensive approaches to pyrrolidine derivative research. The synthesis of compounds like 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione derivatives has demonstrated the continued innovation in pyrrolidine chemistry, with researchers developing novel synthetic strategies and evaluating their biological potential through multiple experimental approaches. This integrated methodology represents the current state of the art in pyrrolidine research and provides a framework for future investigations into compounds such as this compound.

| Research Period | Primary Focus | Key Developments |

|---|---|---|

| Early 20th Century | Basic pyrrolidine synthesis | Fundamental synthetic methods |

| Mid-20th Century | Pharmacological evaluation | Structure-activity relationships |

| Late 20th Century | Stereochemical control | Asymmetric synthesis methods |

| Early 21st Century | Multitarget approaches | Polypharmacological strategies |

| Current Era | Computational integration | Molecular modeling and design |

Properties

IUPAC Name |

2-(methylamino)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-6-7(10)9-4-2-3-5-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPADTVDGNXMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144685-61-0 | |

| Record name | 144685-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action:

The compound interacts with its target through a mechanism that involves the formation of an O-acylisourea intermediate. Here’s how it works:

- The compound reacts with dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. An alcohol (such as the hydroxyl group of another molecule) adds to the activated carboxylic acid, resulting in the formation of a stable dicyclohexylurea (DHU) and the ester product .

Biological Activity

2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone, commonly referred to as methamphetamine analog , is a synthetic compound that has garnered attention for its potential biological activities. Its structure consists of a pyrrolidine moiety attached to an ethanone, which may influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₇H₁₄N₂O

- Molecular Weight : Approximately 142.20 g/mol

- CAS Number : 7131536

The compound's structural characteristics suggest potential interactions with various neurotransmitter systems, particularly in the central nervous system (CNS).

Preliminary studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases. It is hypothesized to exert effects by modulating the activity of these receptors, leading to neuroprotective and anti-inflammatory responses. The specific pathways and targets are still under investigation, but there is evidence suggesting that it may influence dopamine and norepinephrine uptake, similar to other synthetic cathinones .

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound exhibit significant neuropharmacological effects. For instance:

- Dopaminergic Activity : Analogous compounds have been shown to increase extracellular dopamine levels in the nucleus accumbens, which could lead to heightened locomotor activity and potential abuse liability .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting possible applications in oncology .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- Fatal Poisoning Incidents : Instances of acute toxicity associated with synthetic cathinones have been reported, highlighting the potential dangers of misuse. For example, a case involving a fatal overdose linked to a product containing methamphetamine analogs was documented, emphasizing the need for caution regarding these substances .

- Clinical Observations : In clinical settings, patients exhibiting symptoms such as agitation and altered mental status were found to have metabolites of methamphetamine analogs in their systems, indicating the compound's potent psychoactive properties .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound and some related compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| This compound | 7131536 | Potential CNS effects; neuroprotective properties |

| 3',4'-Methylenedioxypyrovalerone (MDPV) | 68458-24-4 | Known for strong stimulant effects; abuse potential |

| α-Pyrrolidinopentiophenone (α-PVP) | 1435579-89-0 | Similar mechanism; high affinity for dopamine transporters |

Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound:

- Binding Affinity Studies : Initial findings suggest that this compound has a significant binding affinity for monoamine transporters, which may contribute to its stimulant effects .

- In Vivo Effects : Animal models have revealed increased locomotor activity and changes in behavior consistent with stimulant use, warranting further investigation into its safety profile and therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula , with a molecular weight of approximately 142.20 g/mol. It features a pyrrolidine moiety attached to an ethanone structure, which is significant for its biological activity. The presence of a methyl group on the amino nitrogen enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Scientific Research Applications

The applications of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone can be categorized into several key areas:

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, particularly in:

- CNS Activity : Studies suggest that it may exhibit psychoactive properties, making it a candidate for research into treatments for neurological disorders.

- Antidepressant and Anxiolytic Effects : Preliminary studies indicate potential benefits in mood regulation and anxiety reduction.

Biochemical Research

Research involving this compound focuses on:

- Binding Affinity Studies : Investigating its interaction with various neurotransmitter receptors (e.g., dopamine and serotonin receptors) to elucidate its mechanism of action.

- Enzyme Inhibition : Exploring its potential to inhibit specific enzymes involved in metabolic pathways.

Pharmacological Studies

The pharmacological profile is being characterized through:

- In Vivo and In Vitro Studies : Assessing the efficacy and safety profile in animal models and cell cultures.

- Toxicity Assessments : Evaluating potential side effects and therapeutic indices.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological properties of this compound:

Study 1: CNS Activity

A study published in a pharmacology journal assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential anxiolytic properties.

Study 2: Binding Affinity

Research investigating the binding affinity of this compound to serotonin receptors demonstrated moderate affinity, indicating its potential as a lead compound for developing new antidepressants.

Study 3: Toxicity Profile

A comprehensive toxicity assessment revealed that at therapeutic doses, the compound exhibited minimal adverse effects, supporting further investigation into its safety profile for clinical applications.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety in 2-(methylamino)-1-(pyrrolidin-1-yl)ethanone undergoes reduction to form secondary alcohols. This reaction is typically performed using strong reducing agents under anhydrous conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ketone Reduction | Lithium aluminum hydride (LiAlH₄), anhydrous ether | 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanol |

The reduction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, yielding a secondary alcohol. LiAlH₄ is preferred due to its strong reducing capability in non-aqueous media.

Acylation Reactions

The methylamino group (-NHCH₃) participates in acylation reactions, forming amide derivatives. This modification is valuable for probing biological activity or enhancing solubility.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amide Formation | Acetyl chloride, pyridine, CH₂Cl₂ | N-Acetyl-2-(methylamino)-1-(pyrrolidin-1-yl)ethanone |

The reaction involves nucleophilic substitution at the amine nitrogen, with pyridine neutralizing HCl byproducts.

Alkylation Reactions

The secondary amine in the methylamino group can undergo alkylation to form tertiary amines or quaternary ammonium salts, depending on reaction conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| N-Alkylation | Ethyl bromide, K₂CO₃, acetone | N-Ethyl-N-methyl-1-(pyrrolidin-1-yl)ethanone |

Alkylation expands the compound’s structural diversity, enabling tailored physicochemical properties for pharmacological studies.

Nucleophilic Substitution

The pyrrolidine nitrogen (tertiary amine) can act as a nucleophile in substitution reactions, particularly in the presence of electrophilic reagents.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Quaternary Salt Formation | Methyl iodide, CH₃CN | 1-(N-Methylpyrrolidinium)-2-(methylamino)ethanone iodide |

This reaction forms a quaternary ammonium salt, enhancing water solubility and altering biological interaction profiles .

Condensation Reactions

The ketone group facilitates condensation with primary amines to form imines, though this requires acidic or dehydrating conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Imine Formation | Benzylamine, HCl, toluene, Δ | N-Benzyl-2-(methylamino)-1-(pyrrolidin-1-yl)ethanimine |

Imine formation is reversible and pH-dependent, offering applications in dynamic combinatorial chemistry.

Oxidation Reactions

Oxidation of the methylamino group or pyrrolidine ring remains underexplored, but preliminary studies suggest potential pathways:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amine Oxidation | H₂O₂, Fe(II) catalyst | 2-(N-Methylnitroso)-1-(pyrrolidin-1-yl)ethanone (speculative) |

Controlled oxidation could yield nitroso or nitro derivatives, though experimental validation is needed.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences among 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone and related compounds:

Physicochemical Properties

- Lipophilicity: Aryl-substituted analogs (e.g., 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone) exhibit higher logP values due to bromophenyl groups, favoring membrane permeability .

- Basicity : Pyrrolidine derivatives generally have pKa values ~11, but piperidine-containing analogs (e.g., ) may show slightly lower basicity due to ring size differences .

- Conformational Stability: Substituents like hydroxymethyl () or conjugated systems () influence isomerization rates, as seen in NMR studies of similar ethanones .

Preparation Methods

General Synthetic Approach

The synthesis of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone generally proceeds via the formation of an α-bromoketone intermediate followed by nucleophilic substitution with pyrrolidine, and subsequent methylamination. This approach is consistent with classical methods used for related pyrrolidinyl ketones and is adaptable to variations to optimize yield and purity.

Stepwise Preparation Methodology

Detailed Reaction Example

A representative synthesis adapted from the pyrovalerone analog preparation (structurally related) involves:

α-Bromination: Starting ketone is treated with bromine in the presence of aluminum trichloride catalyst to yield α-bromoketone quantitatively.

Pyrrolidine Substitution: The α-bromoketone is dissolved in diethyl ether and cooled in an ice bath. Pyrrolidine is added in excess, leading to substitution at the α-position with pyrrolidine ring incorporation. The reaction mixture is stirred at room temperature for up to 24 hours.

Workup: The mixture is partitioned between water and ether. The aqueous phase is washed and basified to extract the free base of the product into ether. The organic extracts are dried and filtered.

Crystallization: Treatment with ethereal HCl induces precipitation of the hydrochloride salt, which is filtered and recrystallized from ethanol/ether to achieve high purity.

This method yields this compound hydrochloride with good diastereomeric purity and yield.

Alternative and Supporting Synthetic Routes

From Pyrrolidine Derivatives: Some processes start from 2-methylpyrrolidine derivatives, which are prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts in ethanol/methanol solvent mixtures. These intermediates can be further functionalized to introduce the ethanone and methylamino groups.

Use of Organolithium Reagents: In advanced synthetic schemes, n-butyllithium is used to deprotonate 2-methylpyrrolidine, followed by reaction with α-bromoaryl ketones in tetrahydrofuran (THF) at sub-room temperatures. This method is effective for constructing complex analogs but can be adapted for this compound synthesis.

Summary Data Table of Preparation Parameters

Research Findings and Notes

The synthetic routes are well-established in medicinal chemistry for pyrrolidinyl ketones, allowing for structural modifications and scale-up.

The α-bromoketone intermediate is a key versatile species enabling nucleophilic substitution with pyrrolidine and subsequent functionalization.

Purification by acid-base extraction and recrystallization is critical to obtain high purity product suitable for research applications.

Alternative catalytic hydrogenation methods provide access to chiral pyrrolidine intermediates, which may be useful for enantioselective synthesis of derivatives.

The compound is primarily used for research purposes; thus, synthetic methods emphasize reproducibility and purity rather than industrial scale.

Q & A

Q. What are the recommended synthetic routes for 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling pyrrolidine derivatives with methylamine-containing precursors. Key steps include:

- Ring formation : Cyclization of intermediates under reflux conditions (e.g., ethanol or DMF as solvents).

- Amine protection : Use of Boc or Fmoc groups to prevent side reactions during coupling.

- Purification : Column chromatography or recrystallization to isolate the final product.

Optimization involves adjusting temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., THF for nucleophilic substitutions), and catalyst selection (e.g., Pd/C for hydrogenation). Reaction progress is monitored via TLC or HPLC .

Table 1 : Example Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyrrolidine, K₂CO₃, DMF, 80°C | 65 | 95% |

| 2 | Methylamine HCl, EDC·HCl, HOBt | 72 | 98% |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of pyrrolidine protons (δ 1.8–3.5 ppm) and the methylamino group (δ 2.3–2.7 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 169.1) and fragments .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. What are common impurities in synthesized batches of this compound, and how can they be detected?

- Methodological Answer : Common impurities include unreacted pyrrolidine intermediates or oxidation byproducts (e.g., N-oxide derivatives). Detection methods:

- HPLC with UV/Vis detection : Compare retention times against standards.

- LC-MS : Identify impurities via molecular weight discrepancies.

- TLC with ninhydrin staining : Visualize amine-containing contaminants .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic conditions : Protonation of the pyrrolidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks (e.g., ester hydrolysis).

- Basic conditions : Deprotonation of the methylamino group may lead to ketone enolate formation, enabling alkylation or condensation reactions.

Controlled pH experiments (pH 2–12) with kinetic monitoring via NMR or UV spectroscopy are recommended .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like kinases or phosphodiesterases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay).

- Cell viability assays : MTT or resazurin-based assays in cancer or neuronal cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Strategies include:

- Chiral HPLC : Separate enantiomers and test individual isomers for activity.

- X-ray crystallography : Resolve 3D conformation and compare with active/inactive analogs.

- Meta-analysis : Cross-validate data across studies using standardized assay protocols .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock, Schrödinger) : Simulate binding to enzyme active sites (e.g., phosphodiesterases) using PDB structures.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data .

Q. How to design enzyme inhibition assays to evaluate its mechanism of action?

- Methodological Answer :

- Kinetic assays : Measure substrate turnover rates (e.g., NADH depletion for dehydrogenases) under varying inhibitor concentrations.

- IC₅₀ determination : Use 8-point dose-response curves (0.1–100 μM) with nonlinear regression analysis.

- Competitive vs. non-competitive inhibition : Assess via Lineweaver-Burk plots .

Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent models : Administer via oral gavage (10–50 mg/kg) and measure plasma concentration-time profiles (LC-MS/MS).

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) over 28-day studies.

- Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF-MS .

Q. How do structural modifications (e.g., substituent changes) affect its pharmacological profile?

- Methodological Answer :

Comparative studies involve: - SAR analysis : Synthesize analogs with varied substituents (e.g., halogenation, methoxy groups) and test in parallel assays.

- Thermodynamic solubility assays : Measure in PBS (pH 7.4) and simulated gastric fluid.

- Plasma protein binding : Use equilibrium dialysis to assess free fraction (%) .

Table 2 : Example SAR Data

| Analog | Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 1 | -Br | 0.12 | 0.8 |

| 2 | -OCH₃ | 0.45 | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.